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molecular formula C20H21N3O B8352333 1,3-Dihydro-5-phenyl-1-(4-piperidinyl)-2H-1,4-benzodiazepin-2-one CAS No. 93591-97-0

1,3-Dihydro-5-phenyl-1-(4-piperidinyl)-2H-1,4-benzodiazepin-2-one

Cat. No. B8352333
M. Wt: 319.4 g/mol
InChI Key: QIJMFWQPPHVNGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04579685

Procedure details

A mixture of 100 mg (0.26 mmol) of the above product 12, 0.5 ml of methyl sulfide and 0.5 ml of methanesulfonic acid is heated at 70° C. for 5 hours. The reaction mixture is mixed with ice, basified with potassium carbonate and extracted with methylene chloride. The organic layer is washed with water, dried over anhydrous magnesium sulfate, and concentrated to give 73 mg of 1,3-dihydro-5-phenyl-1-(4-piperidinyl)-2H-1,4-benzodiazepin-2-one 13 as powders. The yield is 90%.
Name
above product 12
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:6]1[CH2:11][CH2:10][CH:9]([N:12]2[C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=3[C:16]([C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)=[N:15][CH2:14][C:13]2=[O:29])[CH2:8][CH2:7]1)=O)C.CSC.CS(O)(=O)=O.C(=O)([O-])[O-].[K+].[K+]>>[C:23]1([C:16]2[C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[N:12]([CH:9]3[CH2:8][CH2:7][NH:6][CH2:11][CH2:10]3)[C:13](=[O:29])[CH2:14][N:15]=2)[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=1 |f:3.4.5|

Inputs

Step One
Name
above product 12
Quantity
100 mg
Type
reactant
Smiles
C(C)OC(=O)N1CCC(CC1)N1C(CN=C(C2=C1C=CC=C2)C2=CC=CC=C2)=O
Name
Quantity
0.5 mL
Type
reactant
Smiles
CSC
Name
Quantity
0.5 mL
Type
reactant
Smiles
CS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is mixed with ice
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The organic layer is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NCC(N(C2=C1C=CC=C2)C2CCNCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 73 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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